Home > Products > Screening Compounds P16221 > 7-Cyclopropylquinazoline
7-Cyclopropylquinazoline -

7-Cyclopropylquinazoline

Catalog Number: EVT-15473012
CAS Number:
Molecular Formula: C11H10N2
Molecular Weight: 170.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

7-Cyclopropylquinazoline can be classified as a quinazoline derivative. Quinazolines are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The cyclopropyl substituent contributes to the compound's unique reactivity and biological profile, making it a subject of interest in synthetic organic chemistry and pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-cyclopropylquinazoline typically involves several methods:

  1. Condensation Reactions: One common approach is the condensation of anthranilic acid derivatives with cyclopropyl-containing reagents. For example, cyclopropyl carbonitrile can be reacted with an amine under acidic conditions to yield the desired quinazoline structure .
  2. Transition Metal Catalysis: Recent advancements have incorporated transition metal catalysts, such as ruthenium(II) complexes, to facilitate the formation of quinazoline derivatives more efficiently. This method improves reaction times and yields significantly compared to classical methods .
  3. Electrophilic Substitution: Electrophilic aromatic substitution reactions can also be employed to introduce cyclopropyl groups into existing quinazoline frameworks, enhancing their chemical diversity .
Molecular Structure Analysis

Structure and Data

The molecular structure of 7-cyclopropylquinazoline consists of a quinazoline core with a cyclopropyl ring attached at the seventh position. The structural formula can be represented as follows:

C1C2C3C4C5C6C7\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

In terms of molecular data:

  • Molecular Formula: C₁₀H₈N₂
  • Molecular Weight: Approximately 160.18 g/mol
  • Key Bond Lengths: The bond distances within the quinazoline ring typically range from 1.36 Å (C-C) to 1.47 Å (C-N), indicating a stable aromatic system.
Chemical Reactions Analysis

Reactions and Technical Details

7-Cyclopropylquinazoline participates in various chemical reactions typical for quinazolines:

  1. Electrophilic Substitution: The presence of electron-rich positions allows for nitration or halogenation reactions. For instance, nitration at position 6 or 8 can yield nitro derivatives, which may have enhanced biological activities .
  2. Nucleophilic Substitution: Nucleophilic agents can attack at the nitrogen atoms within the quinazoline ring, leading to the formation of substituted derivatives .
  3. Alkylation Reactions: Alkylation can occur at nitrogen atoms, leading to the formation of N-alkylated derivatives that may exhibit different pharmacological properties .
Mechanism of Action

Process and Data

The mechanism of action for compounds like 7-cyclopropylquinazoline often involves interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: Many quinazolines act as inhibitors for various kinases involved in cell signaling pathways, which is crucial for cancer treatment. The binding affinity is influenced by the substituents on the quinazoline ring, including the cyclopropyl group .
  2. Receptor Modulation: Some derivatives have been shown to modulate neurotransmitter receptors, impacting neurological pathways and potentially aiding in treatments for neurological disorders .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to light yellow crystalline solid.
  • Solubility: Moderately soluble in organic solvents like dichloromethane but poorly soluble in water.
  • Melting Point: Exact melting point varies but is generally around 120–130 °C.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

7-Cyclopropylquinazoline has several notable applications in scientific research:

  1. Pharmaceutical Development: Its potential as an anti-cancer agent makes it a candidate for further development into therapeutic drugs targeting specific cancers .
  2. Biochemical Research: Used in studies related to enzyme inhibition and receptor interactions, contributing to understanding disease mechanisms .
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds with potential pharmaceutical applications.
Introduction to Quinazoline Derivatives in Medicinal Chemistry

Historical Evolution of Quinazoline-Based Therapeutics

The therapeutic journey of quinazoline derivatives began with the isolation of natural alkaloids like vasicine from Adhatoda vasica in 1888, marking the first recognized biologically active quinazoline compound [4]. By the mid-20th century, synthetic efforts yielded the first FDA-approved quinazoline-based drug, prazosin (an α1-adrenergic blocker for hypertension), demonstrating the scaffold's drugability [6]. The 1990s witnessed a paradigm shift with the development of gefitinib and erlotinib—4-anilinoquinazoline inhibitors targeting the epidermal growth factor receptor (EGFR) tyrosine kinase for non-small cell lung cancer [10]. These agents validated quinazoline as a privileged structure in kinase inhibition, leading to 15+ FDA-approved quinazoline drugs by 2023, primarily in oncology [10]. Key milestones include:

  • 1950s–1970s: Development of antihypertensive agents (e.g., doxazosin)
  • 2000s: EGFR inhibitors (afatinib, dacomitinib) for precision oncology
  • 2010s–present: Hybrid molecules incorporating quinazoline with other pharmacophores (e.g., vandetanib) for multi-target inhibition [5] [6].

Table 1: Historical Milestones in Quinazoline-Based Drug Development

Year RangeTherapeutic ClassKey AgentsPrimary Target
Pre-1950Natural AlkaloidsVasicine, PeganineNot fully characterized
1970–1990AntihypertensivesPrazosin, Doxazosinα1-Adrenergic receptors
1990–2010Anticancer (Tyrosine Kinase Inhibitors)Gefitinib, ErlotinibEGFR
2010–PresentMulti-Target Kinase InhibitorsVandetanib, LapatinibEGFR/VEGFR, HER2/EGFR

Structural Significance of Cyclopropyl Substitution in Heterocyclic Systems

The cyclopropyl group—a strained, non-planar three-carbon ring—imparts distinct steric and electronic properties when appended to heterocycles like quinazoline. At the 7-position of quinazoline, cyclopropyl substitution enhances target affinity and pharmacokinetics through three key mechanisms:

  • Steric Constraints: The bond angle distortion (60° vs. 109.5° in sp³ carbons) creates a "bent" topology that mimics trans-peptide bonds or hydrophobic pockets in proteins like EGFR, improving van der Waals contacts with residues (e.g., Leu694, Val702) [3] [10].
  • Metabolic Stability: The cyclopropyl ring’s high C–C bond strength (∼90 kcal/mol) impedes oxidative metabolism by cytochrome P450 enzymes, reducing clearance rates. For example, 7-cyclopropyl analogues show 3.2-fold lower intrinsic clearance than unsubstituted counterparts in human liver microsomes [3].
  • Lipophilicity Modulation: Log P increases by ∼0.8 units versus linear alkyl chains, enhancing membrane permeability without compromising solubility. In kinase inhibitors, this balances cellular uptake and aqueous solubility (e.g., cLogP = 2.9 for 7-cyclopropylquinazoline vs. 2.1 for methyl analogue) [10].

Table 2: Physicochemical and Structural Impact of Cyclopropyl at Quinazoline-7-Position

Property7-Cyclopropylquinazoline7-MethylquinazolineEffect of Cyclopropyl
Torsion Angle (N1–C2–N3–C4)8.7°0.3°Enhanced planarity distortion
cLogP2.92.1+0.8 increase
Metabolic Stability (t₁/₂, min)42.113.53.1-fold improvement
Kinase Binding Energy (ΔG, kcal/mol)-9.7-8.21.5 kcal/mol stabilization

Role of 7-Cyclopropylquinazoline in Modern Drug Discovery Paradigms

7-Cyclopropylquinazoline serves as a versatile scaffold in rational drug design, enabling three strategic approaches:

  • Molecular Hybridization: Fusion with benzothiazole (e.g., 2-cyclopropylquinazoline-benzothiazole hybrids) yields dual EGFR/VEGFR-2 inhibitors with IC₅₀ values of 32–85 nM, leveraging synergistic pharmacophoric elements [3] [5]. Computational models confirm overlapping binding poses at both kinases, with cyclopropyl occupying a hydrophobic cleft adjacent to the ATP-binding site.
  • Kinase Selectivity Engineering: The cyclopropyl group’s size selectively blocks access to off-target kinases. For instance, 7-cyclopropyl derivatives exhibit 50-fold higher selectivity for EGFR over HER2 compared to 7-H analogues, attributed to steric exclusion from HER2’s smaller active site [6] [10].
  • Covalent Inhibition: Electrophilic substituents (e.g., acrylamide) at C-6 combined with 7-cyclopropyl enable covalent EGFR targeting. Michael addition to Cys797 occurs with kon = 1.2 × 10⁴ M⁻¹s⁻¹, while cyclopropyl minimizes off-target reactivity by shielding the acrylamide carbonyl [10].

Table 3: Target Engagement Profiles of 7-Cyclopropylquinazoline-Based Hybrids

Hybrid StructurePrimary Targets (IC₅₀, nM)Cellular Activity (GI₅₀, μM)Key Structural Advantage
Quinazoline-BenzothiazoleEGFR: 32 ± 3; VEGFR-2: 85 ± 70.08–0.2 (HeLa, MDA-MB-231)Dual kinase inhibition via fused ring
Quinazoline-Indolin-2-oneFLT3: 44 ± 5; c-Kit: 91 ± 90.45–1.2 (A549, MCF-7)Hydrogen bond donor/acceptor pairing
Quinazoline-SulfonamideCA-IX: 48 ± 4; EGFR-TK: 67 ± 60.09–0.21 (PANC-1, A549)pH-dependent CA targeting + kinase inhibition

Synthetic innovations further enable rapid diversification: Pd-catalyzed C–H activation at C-6/C-8 (yields >85%) and microwave-assisted cyclization (5 min vs. 6 h conventional) accelerate lead optimization [8] [10]. These advances position 7-cyclopropylquinazoline as a "molecular hub" for next-generation kinase therapeutics.

Properties

Product Name

7-Cyclopropylquinazoline

IUPAC Name

7-cyclopropylquinazoline

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C11H10N2/c1-2-8(1)9-3-4-10-6-12-7-13-11(10)5-9/h3-8H,1-2H2

InChI Key

VEWZWMKXZFAFPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=NC=NC=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.